molecular formula C15H16N6O3 B11222878 3,4-Dimethoxy-N'-{1-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}benzohydrazide

3,4-Dimethoxy-N'-{1-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}benzohydrazide

Cat. No.: B11222878
M. Wt: 328.33 g/mol
InChI Key: NBQGUTOUPWCGDN-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N’-{1-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}benzohydrazide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-D]pyrimidine core, which is a fused heterocyclic system, and a benzohydrazide moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-N’-{1-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}benzohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3,4-dimethoxybenzohydrazide with 1-methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N’-{1-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

3,4-Dimethoxy-N’-{1-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-N’-{1-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-D]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.

    Benzohydrazide derivatives: Compounds with similar benzohydrazide moieties also show comparable chemical properties.

Uniqueness

3,4-Dimethoxy-N’-{1-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual nature as both a pyrazolopyrimidine and a benzohydrazide makes it a versatile compound for various research applications.

Properties

Molecular Formula

C15H16N6O3

Molecular Weight

328.33 g/mol

IUPAC Name

3,4-dimethoxy-N'-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

InChI

InChI=1S/C15H16N6O3/c1-21-14-10(7-18-21)13(16-8-17-14)19-20-15(22)9-4-5-11(23-2)12(6-9)24-3/h4-8H,1-3H3,(H,20,22)(H,16,17,19)

InChI Key

NBQGUTOUPWCGDN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NNC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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